Cedrenyl acetate

概要

説明

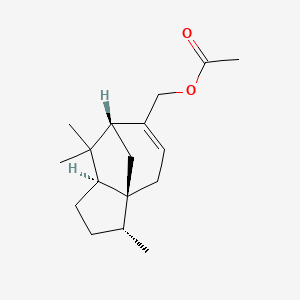

Cedrenyl acetate, also known as cedryl acetate, is a chemical compound with the molecular formula C17H28O2 and a molecular weight of 264.41. It is commonly used in the fragrance industry due to its pleasant woody aroma reminiscent of cedarwood and vetiver. The compound is found in both crystalline and liquid forms, with the crystalline form appearing as white crystals and the liquid form as a pale yellow to yellow transparent liquid .

準備方法

Synthetic Routes and Reaction Conditions: Cedrenyl acetate can be synthesized through the acetylation of cedrol, a sesquiterpene alcohol found in cedarwood oil. The reaction typically involves the use of acetic anhydride and a catalyst such as phosphoric acid. The process can yield both crystalline and liquid forms of this compound .

Industrial Production Methods: In industrial settings, this compound is produced by reacting cedarwood oil fractions containing cedrol with acetic anhydride in the presence of a catalyst. The reaction mixture is then neutralized, washed, and dried before undergoing vacuum distillation to obtain the final product .

化学反応の分析

Microbial Biotransformation

Fungal species like Aspergillus niger catalyze the hydrolysis of cedrenyl acetate to hydroxylated derivatives. In a study:

Key spectral changes during biotransformation (NMR data):

| Carbon Position | This compound (δC, ppm) | 8-Cedren-3β-ol (δC, ppm) | Shift Interpretation |

|---|---|---|---|

| C-3 | 36.93 | 79.07 | Hydroxylation |

| C-8 | 87.48 | 140.16 | Double bond formation |

| C-16 (OCHO) | 160.72 | – | Ester cleavage |

This reaction involves esterase-mediated hydrolysis followed by oxidative modifications .

Environmental Degradation

This compound undergoes atmospheric oxidation and volatilization :

| Process | Mechanism | Half-Life | Degradation Products |

|---|---|---|---|

| Hydroxyl radical attack | Reaction with - OH in troposphere | 1.2–1.8 hours | Polar oxygenated derivatives |

| Photodegradation | UV-induced radical chain reactions | Not quantified | Fragmentation products |

Volatilization from water occurs with a half-life of 6 days (Henry’s law constant: 14.8 Pa·m³/mol) . Soil adsorption (log KOC = 5.1) limits aqueous mobility but enhances persistence in sediments .

Enzymatic Interactions in Mammalian Systems

In vivo studies reveal this compound modulates hepatic metabolic pathways :

-

Downregulation : Gluconeogenic genes (Pepck, G6Pase) by 40–60%

-

Upregulation : Mitochondrial genes (Cytc, COX4) in adipose tissue by 2.5-fold

These effects suggest indirect reactivity through allosteric enzyme modulation rather than direct covalent interactions.

Stability Under Storage Conditions

This compound demonstrates:

Synthetic Modifications for Fragrance Optimization

Derivatization reactions include:

科学的研究の応用

Cedryl acetate, also known as acetyl cedrene, is approved by the FDA as a flavoring or food adjuvant . It has a tenacious, balsamic, sweet, woody odor, making it useful in perfume formulations .

Scientific Research Applications

Obesity and Metabolic Syndrome

A study investigated the potential preventive benefits of cedryl acetate (CA) on obesity and related metabolic syndrome caused by a high-fat diet (HFD) . In this study, supplementing a high-fat diet with cedryl acetate (100 mg/kg) significantly reduced weight gain and visceral fat in mice . The cedryl acetate group also showed improvements in hepatic lipid accumulation, glucose intolerance, insulin resistance, and gluconeogenesis compared to the high-fat diet group .

The beneficial effects of cedryl acetate on metabolic parameters were reflected in the regulation of metabolism-related gene expression in the liver and epididymal white adipose tissues of the mice . The study highlighted cedryl acetate's potential as a dietary component for obesity intervention .

Fragrances

Cedarwood and its derivatives are used in various types of fragrances . Cedarwood, which contains cedryl acetate, has a tenacious, balsamic, sweet, woody odor . Cedarwood is a main component of perfume compounds used for the aromatization of tobacco products .

Safety Considerations

Some components of illustrative formulas, which were developed before dermatological safety considerations of perfume materials, are restricted and have to adhere to specifications or are prohibited, according to IFRA’s recommendations .

作用機序

The mechanism of action of cedrenyl acetate involves its interaction with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic woody aroma. In biological systems, this compound may exert its effects through modulation of specific molecular pathways, although detailed studies on its molecular targets are still ongoing .

類似化合物との比較

Cedrenyl acetate can be compared with other similar compounds such as:

Geranyl acetate: Known for its floral and fruity aroma, used in perfumes and flavorings.

Citronellyl acetate: Possesses a sweet, citrusy scent, commonly used in fragrances and insect repellents.

Linalyl acetate: Characterized by a fresh, floral aroma, widely used in perfumery and aromatherapy.

Uniqueness: this compound stands out due to its distinctive woody and earthy scent, making it a valuable ingredient in creating complex fragrance profiles. Its ability to blend well with other fragrance components further enhances its versatility in the fragrance industry .

生物活性

Cedrenyl acetate, also known as cedryl acetate, is a naturally occurring compound derived from cedarwood oil. It has garnered attention for its potential biological activities, particularly in the context of metabolic health and its applications in the fragrance industry. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

- Molecular Formula : CHO

- Molecular Weight : 264.41 g/mol

- CAS Number : 77-54-3

- Appearance : White crystals or colorless to pale yellow liquid

- Density : 0.99 g/cm³

- Boiling Point : >200°C

- Flash Point : 94°C

1. Metabolic Health

Recent studies have highlighted the beneficial effects of this compound on metabolic health, particularly in the context of obesity and related metabolic syndromes. A notable study conducted on C57BL/6J mice demonstrated that dietary supplementation with this compound significantly mitigated weight gain associated with a high-fat diet (HFD). The findings are summarized in Table 1.

| Parameter | Chow (Control) | HFD (Control) | HFD + this compound (100 mg/kg) |

|---|---|---|---|

| Weight Gain (g) | 0 | 12.5 ± 2.1 | 5.3 ± 1.5 |

| Visceral Fat Pad Weight (g) | 0.5 ± 0.1 | 2.3 ± 0.4 | 1.1 ± 0.2 |

| Serum LDL-C (mmol/L) | 0.17 ± 0.01 | 1.49 ± 0.25 | 0.72 ± 0.11 |

| Serum HDL-C (mmol/L) | 3.46 ± 0.18 | 6.57 ± 0.24 | 4.83 ± 0.51 |

| Serum Total Cholesterol (mmol/L) | 3.06 ± 0.18 | 8.57 ± 0.74 | 4.70 ± 0.35 |

The study indicated that this compound supplementation led to significant reductions in visceral fat pad weight and improvements in serum lipid profiles compared to the HFD group .

2. Insulin Sensitivity and Glucose Metabolism

This compound has also been shown to improve insulin sensitivity and glucose metabolism in obese models. The oral glucose tolerance test (OGTT) results indicated that mice receiving this compound exhibited lower plasma glucose levels compared to those on a high-fat diet alone, suggesting enhanced glucose tolerance.

- Insulin Tolerance Test (ITT) : Following insulin injection, the CA group showed a significant decrease in plasma glucose concentrations at multiple time points compared to the HFD group, indicating improved insulin sensitivity .

The beneficial effects of this compound on metabolic parameters are thought to be mediated through its regulation of gene expression related to metabolism:

- Liver Genes : Pepck, G6Pase, Fbp1

- Adipose Tissue Genes : PPARγ, C/EBPα, FABP4, FAS, PGC-1α

These genes are crucial for gluconeogenesis, fatty acid synthesis, and overall lipid metabolism, suggesting that this compound may exert its effects by modulating these pathways .

Antifungal Activity

This compound has also been reported to possess antifungal properties, making it a potential candidate for use in food preservation and therapeutic applications against fungal infections . This activity is particularly relevant given the increasing resistance of fungal pathogens to conventional treatments.

Case Studies

A case study involving dietary supplementation with this compound in a controlled animal model demonstrated its efficacy in reducing obesity-related complications:

- Study Design : C57BL/6J mice were divided into three groups: control (Chow), high-fat diet (HFD), and HFD supplemented with this compound.

- Duration : The study lasted for 19 weeks.

- Outcomes : Significant reductions in body weight gain, visceral fat accumulation, and improvements in serum lipid profiles were observed in the this compound group compared to controls .

特性

IUPAC Name |

[(1S,2R,5S,7R)-2,6,6-trimethyl-8-tricyclo[5.3.1.01,5]undec-8-enyl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O2/c1-11-5-6-15-16(3,4)14-9-17(11,15)8-7-13(14)10-19-12(2)18/h7,11,14-15H,5-6,8-10H2,1-4H3/t11-,14+,15+,17+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AICQDCHSUWFHCC-ZUFFMMDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C13CC=C(C(C3)C2(C)C)COC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@]13CC=C([C@H](C3)C2(C)C)COC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051709 | |

| Record name | Cedr-8-en-15-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1405-92-1 | |

| Record name | Cedrenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1405-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cedrenyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001405921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-3a,7-Methanoazulene-6-methanol, 2,3,4,7,8,8a-hexahydro-3,8,8-trimethyl-, 6-acetate, (3R,3aS,7R,8aS)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cedr-8-en-15-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3R-(3α,3aβ,7β,8aα)]-2,3,4,7,8,8a-hexahydro-3,8,8-trimethyl-1H-3a,7-methanoazulene-6-methyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。